N-(5-Methyl-1,3,4-thiadiazol-2-YL)-2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamide
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Overview
Description
N-(5-Methyl-1,3,4-thiadiazol-2-YL)-2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamide is a complex organic compound that features a thiadiazole ring, a thiophene ring, and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methyl-1,3,4-thiadiazol-2-YL)-2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazole and pyridazine intermediates, followed by their coupling through a sulfanyl linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-(5-Methyl-1,3,4-thiadiazol-2-YL)-2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, pH, and solvent choice are critical for optimizing these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
N-(5-Methyl-1,3,4-thiadiazol-2-YL)-2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is investigated for its use in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(5-Methyl-1,3,4-thiadiazol-2-YL)-2-{[6-(thiophen
Properties
Molecular Formula |
C13H11N5OS3 |
---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide |
InChI |
InChI=1S/C13H11N5OS3/c1-8-15-18-13(22-8)14-11(19)7-21-12-5-4-9(16-17-12)10-3-2-6-20-10/h2-6H,7H2,1H3,(H,14,18,19) |
InChI Key |
LVKOFJXJVCUABW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CS3 |
Origin of Product |
United States |
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